molecular formula C12H11F3O B1324742 Cyclobutyl 4-trifluoromethylphenyl ketone CAS No. 53342-40-8

Cyclobutyl 4-trifluoromethylphenyl ketone

Cat. No. B1324742
CAS RN: 53342-40-8
M. Wt: 228.21 g/mol
InChI Key: XNKVOFYZQVIBRN-UHFFFAOYSA-N
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Description

Cyclobutyl 4-trifluoromethylphenyl ketone is a chemical compound with the molecular formula C12H11F3O . It is a synthetic target in its own right and as a synthon in the construction of fluorinated pharmacons .


Synthesis Analysis

A sequential C−H/C−C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones . Specifically, a bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .


Molecular Structure Analysis

The unique four-membered ring structure of cyclobutyl compounds is not only a useful intermediate for the synthesis of biomedical candidate materials but also an indispensable framework for drug design and application .


Chemical Reactions Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Numerous aryl, heteroaryl, alkenyl, and alkynyl groups can be installed at the 3-position of the cyclobutane ring with exclusive cis-selectivity .

Scientific Research Applications

Synthesis and Rearrangement Applications

Cyclobutyl 4-trifluoromethylphenyl ketone and its derivatives show a wide range of applications in synthetic chemistry, particularly in rearrangement reactions. For instance, cyclobutyl methanol has been utilized in synthesis processes involving the addition of Grignard reagents to bicyclic ketones. This process is crucial for preparing compounds like norbornanes and cerapicol, indicating the importance of cyclobutyl derivatives in synthesizing complex organic structures (El-Hachach, Fischbach, Gerke, & Fitjer, 1999).

Catalytic Applications

The compound has also found relevance in catalysis. Methylplatinum triflate coordinated with specific cyclobutene derivatives acts as a selective catalyst for the dehydrogenative silylation of ketones, resulting in the formation of silyl enol ethers in high yields. This highlights the potential of cyclobutyl 4-trifluoromethylphenyl ketone derivatives in catalytic processes, offering new pathways in synthetic chemistry (Ozawa, Yamamoto, Kawagishi, Hiraoka, Ikeda, Minami, Ito, & Yoshifuji, 2001).

Electrophile and Enamine Reactions

The compound is involved in reactions with electrophiles and enamines. Cyclobutenes, when reacted with ketone enamines, lead to the formation of α-cyclobutyl ketones or amino-bicyclo [2.2.0] hexane adducts. These reactions open up avenues for creating new molecular structures, showcasing the compound's versatility in chemical synthesis (Franck-Neumann, Miesch, & Barth, 1988).

NMR Study and Chemical Properties

An NMR study of ketones including cyclobutyl ketones provided insights into their chemical properties, like the electrophilicity of the carbonyl moiety. This knowledge is crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions (Frimer, Sharon, & Gottlieb, 2003).

Safety And Hazards

While specific safety data for Cyclobutyl 4-trifluoromethylphenyl ketone was not found, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following standard safety protocols .

properties

IUPAC Name

cyclobutyl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-12(14,15)10-6-4-9(5-7-10)11(16)8-2-1-3-8/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKVOFYZQVIBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642541
Record name Cyclobutyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 4-trifluoromethylphenyl ketone

CAS RN

53342-40-8
Record name Cyclobutyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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